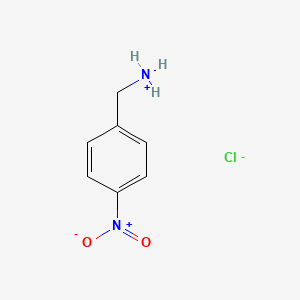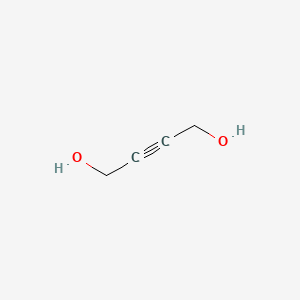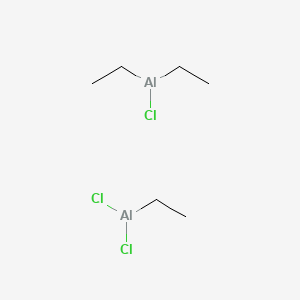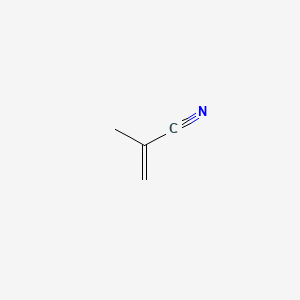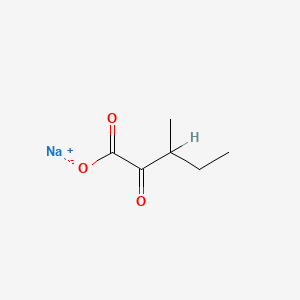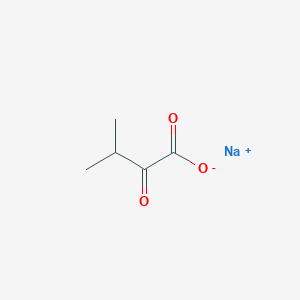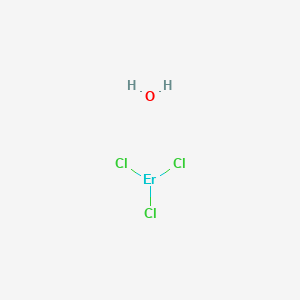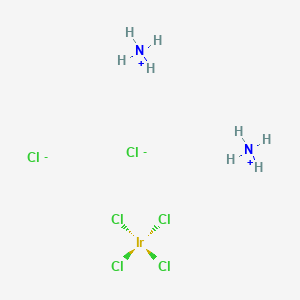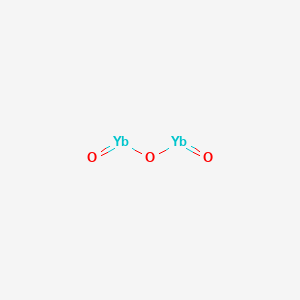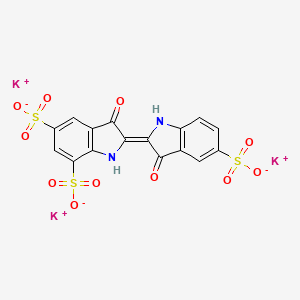
tripotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a potassium salt of indigotrisulfonic acid, which is a derivative of indigo dye. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate typically involves the sulfonation of indigo dye. The process includes the following steps:
Sulfonation: Indigo dye is treated with sulfuric acid to introduce sulfonate groups into the molecule.
Neutralization: The sulfonated indigo is then neutralized with potassium hydroxide to form the tripotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the dye.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized indigo derivatives, while reduction typically yields leuco forms of the dye .
科学的研究の応用
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions and as a pH indicator.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
作用機序
The mechanism of action of tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate involves its interaction with various molecular targets. The sulfonate groups allow it to bind to specific proteins and enzymes, altering their activity. This binding can affect cellular processes and pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
Potassium indigotrisulfonate: Another potassium salt of indigotrisulfonic acid with similar properties.
Indigotrisulfonic acid sodium salt: A sodium salt variant with comparable applications.
Indigo carmine: A related dye with similar chemical structure but different applications.
Uniqueness
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity characteristics compared to its sodium and other metal salt counterparts .
特性
IUPAC Name |
tripotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,17-18H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3/b14-13+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMXDUITYWYGR-VPOCKCTCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=C3C(=O)C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N2.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])/N2.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7K3N2O11S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
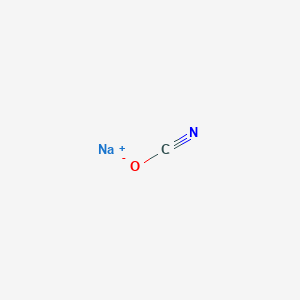
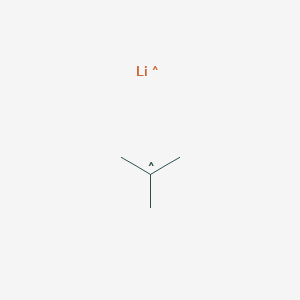
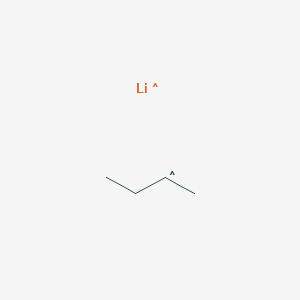
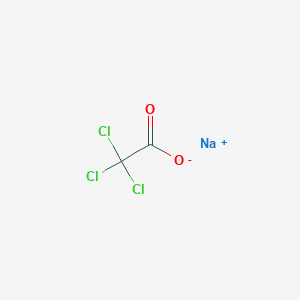
![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)
